Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC15911068
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO2 |
|---|---|
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H |
| Standard InChI Key | HSKUQAMLEUWYIU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a propanoate ester (ethyl group), an amino group, and a 1-naphthyl aromatic system. The naphthyl group introduces significant steric bulk and π-electron density, influencing both reactivity and interaction with biological targets. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ClNO₂ | |
| Molecular Weight | 279.76 g/mol | |
| SMILES Notation | CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl | |
| InChIKey | HSKUQAMLEUWYIU-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.
Synthesis Methods
Multi-Step Organic Synthesis
The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves sequential reactions to construct the propanoate backbone and introduce substituents. A generalized approach includes:
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Knoevenagel Condensation: Formation of the α,β-unsaturated ester using 1-naphthaldehyde and a malonic acid derivative.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., using stannous chloride) to introduce the amino group .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A related synthesis for ethyl 3-(3-aminophenyl)propanoate demonstrates the utility of stannous chloride in simultaneous reduction and esterification, suggesting potential parallels in optimizing this compound’s synthesis .
Challenges and Optimization
The steric hindrance from the 1-naphthyl group complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times. Purification via recrystallization or chromatography is critical to achieving high purity (>97%) .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Comparing this compound to analogues highlights the impact of aromatic substituents:
The 1-naphthyl group in the target compound confers superior lipophilicity, enhancing blood-brain barrier permeability compared to phenyl or pyridyl analogues.
Pharmacokinetic Considerations
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Lipophilicity: LogP values (predicted) for the naphthyl derivative are higher than nitro- or aminophenyl variants, favoring tissue penetration .
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Metabolic Stability: The naphthyl moiety resists oxidative metabolism, potentially extending half-life in vivo.
Research Applications and Future Directions
Current Uses
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Reference Standard: Purity-certified batches (≥97%) are employed in analytical method validation .
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Medicinal Chemistry: Scaffold for designing kinase inhibitors or antipsychotic agents.
Emerging Opportunities
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Nanoparticle Functionalization: Surface modification of drug delivery systems via ester linkages.
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Photodynamic Therapy: Exploration of naphthyl-based photosensitizers.
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